5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 33621-62-4
VCID: VC1982479
InChI: InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
SMILES: C1=CC(=CC=C1C2=NN=C(O2)N)Br
Molecular Formula: C8H6BrN3O
Molecular Weight: 240.06 g/mol

5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

CAS No.: 33621-62-4

Cat. No.: VC1982479

Molecular Formula: C8H6BrN3O

Molecular Weight: 240.06 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine - 33621-62-4

Specification

CAS No. 33621-62-4
Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
IUPAC Name 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine
Standard InChI InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Standard InChI Key UNSGGKLETSYTPE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN=C(O2)N)Br
Canonical SMILES C1=CC(=CC=C1C2=NN=C(O2)N)Br

Introduction

Chemical Structure and Properties

5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine (CAS 33621-62-4) is a heterocyclic compound consisting of a 1,3,4-oxadiazole core with a 4-bromophenyl substituent at position 5 and an amino group at position 2. The compound belongs to the broader class of 1,3,4-oxadiazoles, which are five-membered heterocyclic rings containing two nitrogen atoms, one oxygen atom, and two carbon atoms .

Basic Chemical Information

The compound has several registered synonyms and possesses the following fundamental chemical properties:

PropertyValue
CAS Number33621-62-4
Molecular FormulaC₈H₆BrN₃O
Molecular Weight240.06 g/mol
SMILES NotationC1=CC(=CC=C1C2=NN=C(O2)N)Br
InChIInChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
InChIKeyUNSGGKLETSYTPE-UHFFFAOYSA-N

Table 1: Fundamental chemical properties of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

Structural Characteristics

The structure features a 1,3,4-oxadiazole ring with an amino group (-NH₂) at position 2 and a 4-bromophenyl group at position 5. This arrangement creates a planar, conjugated system that influences its physicochemical properties and potential biological activities. The oxadiazole ring exhibits reduced aromaticity compared to furan due to the replacement of two –CH= groups by two –N= groups, giving it characteristics of a conjugated diene .

Physical Properties

The compound is typically stored at 2-8°C and requires proper handling precautions. According to hazard statements, it may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled . Its electron mass spectrometry properties include:

Adductm/zPredicted CCS (Ų)
[M+H]⁺239.97670146.3
[M+Na]⁺261.95864150.3
[M+NH₄]⁺257.00324150.7
[M+K]⁺277.93258152.1
[M-H]⁻237.96214148.8
[M+Na-2H]⁻259.94409150.5
[M]⁺238.96887146.3
[M]⁻238.96997146.3

Table 2: Predicted collision cross section data for various adducts of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

Synthesis Methods

The synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine can be accomplished through various routes, with the most commonly reported method involving a two-stage process starting from ethyl 4-bromobenzoate.

Two-Stage Synthesis from Ethyl 4-bromobenzoate

This method involves the following steps:

Stage 1: Reaction of ethyl 4-bromobenzoate with hydrazine hydrate in ethanol under reflux conditions for 16 hours to form the corresponding hydrazide.

Stage 2: Treatment of the hydrazide with cyanogen bromide in ethanol under reflux conditions for 16 hours to yield the desired oxadiazole product .

  • Ethyl 4-bromobenzoate + Hydrazine hydrate → 4-Bromobenzohydrazide

  • 4-Bromobenzohydrazide + Cyanogen bromide → 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

The reported yield for this two-step synthesis is approximately 72% .

Chemical Characteristics of the Synthesis

The synthesis procedure has been characterized with the following analytical data:

  • Melting point: 270-272°C

  • IR (KBr) υ: 3292, 3110, 1660 cm⁻¹

  • ¹H NMR (DMSO-d6, 300 MHz): δ 7.75 (t, 4H, Phenyl), 7.35 (s, 2H, -NH₂)

  • ¹³C NMR (DMSO-d6, 75 MHz): δ 163.7, 156.6, 132.3, 126.9, 123.7, 123.4

  • LC-MS: m/z 240.09 (M+H)

  • HRMS. Calcd. for C₈H₇BrN₃O: 240.0875, Found: 240.0879

Biological Activities and Applications

General Properties of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry due to its diverse biological activities. Compounds containing this heterocycle have been reported to exhibit:

  • Anticancer activity

  • Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition

  • Anticonvulsant, antidepressant, and analgesic properties

  • Anti-inflammatory and antiallergic effects

  • Antimicrobial, antimycobacterial, and antiviral activities

Structure-Activity Relationships

While specific biological activity data for 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine itself is limited in the provided search results, related 5-aryl-1,3,4-oxadiazol-2-amine derivatives have shown notable biological activities. For instance, when these compounds are decorated with long alkyl chains, they demonstrate moderate to significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

A related compound, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, has shown particularly strong AChE inhibition with an IC₅₀ value of 12.78 ± 0.03 μM. This suggests that the substitution pattern on the aryl ring and modifications to the heterocyclic core can significantly influence the biological activity profile of these compounds .

Related Derivatives and Modifications

Thiol Analog

A closely related compound is 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol (CAS 41421-19-6), which features a thiol group (-SH) at position 2 instead of the amino group. This compound has a molecular weight of 257.11 g/mol and the molecular formula C₈H₅BrN₂OS .

N-Substituted Derivatives

Advanced derivatives include N-substituted variants such as 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3), which has been extensively characterized through RP-HPLC-DAD method development. This derivative shows a lambda max at 235 nm and retention time of 3.35 minutes under optimized HPLC conditions .

The synthesis of these N-substituted derivatives typically follows established procedures for preparing 5-substituted-N-aryl-1,3,4-oxadiazol-2-amine analogues, with yields around 78% for the chloro-nitrophenyl derivative .

Analytical Methods

HPLC Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) with diode array detection (DAD) has been employed for the analysis of 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine derivatives. For the N-substituted derivative, the following conditions have been reported:

  • Column: C18

  • Temperature: 40°C

  • Flow rate: 1 mL/min

  • Mobile phase: Acetonitrile and water

  • Detection wavelength: 235 nm

Spectroscopic Characterization

The compound and its derivatives can be characterized using various spectroscopic techniques:

  • Infrared (IR) spectroscopy: Characteristic bands include 3292 cm⁻¹ (NH₂), 3110 cm⁻¹ (aromatic C-H), and 1660 cm⁻¹ (C=N)

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide valuable structural information

  • Mass Spectrometry: Useful for confirming molecular weight and fragmentation patterns

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